molecular formula C10H14MgO8 B8099833 Magnesium ethyl malonate

Magnesium ethyl malonate

Cat. No. B8099833
M. Wt: 286.52 g/mol
InChI Key: DVWUPYHFVYOPNV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium ethyl malonate is a useful research compound. Its molecular formula is C10H14MgO8 and its molecular weight is 286.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality Magnesium ethyl malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium ethyl malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Magnesium ethyl malonate is used in carbon-acylations, as shown by Skarżewski (1989), where magnesium oxide is used for the carbon-acylation of malonates to produce methanetricarboxylic esters. This process has been elaborated in terms of its scope and limitations (Skarżewski, 1989).

  • Kada et al. (1994) demonstrated that magnesium salts of ethyl malonate react with 5-X-2-furoyl chlorides to produce ethyl 5-X-2-furoylmalonates, further treated with secondary amines to yield amides of 5-X-2-furancarboxylic acids (Kada, Bruncková, & Bobál, 1994).

  • Huang Sheng-jian (2013) utilized diethyl malonate with magnesium ethoxide in a tubular reactor to synthesize triethyl methanetricarboxylate with an overall yield of 95% and a purity of 99.5%, highlighting the process's efficiency and industrial applicability (Huang Sheng-jian, 2013).

  • Maynard et al. (1985) conducted quantum mechanical calculations on magnesium and calcium complexes of malonate, finding that magnesium complexes are generally more tightly bound than calcium, impacting the understanding of divalent ion binding (Maynard, Hiskey, Pedersen, & Koehler, 1985).

  • J. Jaison et al. (2015) explored the synthesis of magnesium peroxide nanoparticles via the sol-gel method, involving magnesium malonate intermediate formation, demonstrating its potential in agriculture and waste management applications (Jaison, Ashok raja, Balakumar, & Chan, 2015).

  • Dou and Lu (2008) used magnesium malonate to induce the β crystalline form in isotactic polypropylene, highlighting its influence on the material's mechanical properties (Dou & Lu, 2008).

  • The use of magnesium in various forms, including its complexes with malonate, has implications for human health and disease. For example, de Baaij et al. (2015) reviewed magnesium's role in over 600 enzymatic reactions and its therapeutic potential in conditions like migraine and depression (de Baaij, Hoenderop, & Bindels, 2015).

properties

IUPAC Name

magnesium;3-ethoxy-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O4.Mg/c2*1-2-9-5(8)3-4(6)7;/h2*2-3H2,1H3,(H,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWUPYHFVYOPNV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14MgO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium ethyl malonate

Synthesis routes and methods I

Procedure details

Magnesium ethyl malonate was prepared as follows: To a stirred THF solution (1 L) of monoethyl malonate (183.18 g, 1.39 mol) was added magnesium ethoxide (79.54 g, 0.70 mol) in several portions. After about 4 hours, the solvent was removed under reduced pressure and the residue was reevaporated with toluene to give magnesium ethyl malonate (190.82 g).
Quantity
183.18 g
Type
reactant
Reaction Step One
Quantity
79.54 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A slurry of malonate monoethyl ester magnesium salt is prepared by adding an acetone slurry of potassium malonate monoethyl ester (144 g, 846 mmoles in 350 ml of acetone) to a slurry of magnesium chloride (72 g, 756 mmoles) which has been prepared by the slow addition of acetone (250 ml) to a slurry of magnesium chloride in methylene chloride (100 ml.) The malonate salt preparation is completed by atmospheric distillation to a volume of 350 ml.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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